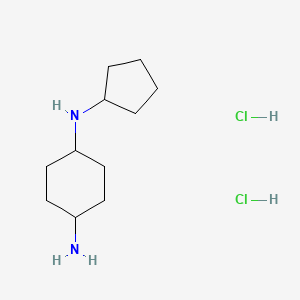

(1R*,4R*)-N1-Cyclopentylcyclohexane-1,4-diamine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

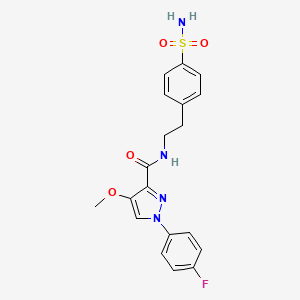

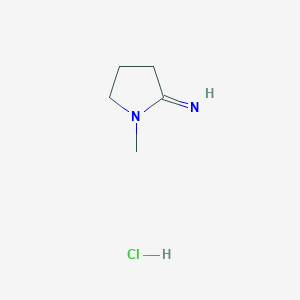

This compound is a diamine, which means it contains two amine (-NH2) groups. The “cyclopentyl” and “cyclohexane” parts of the name suggest that it contains rings of five and six carbon atoms, respectively . Diamines are often used in the production of polymers, resins, and other materials .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a cyclopentyl group attached to one of the nitrogen atoms of a cyclohexane-1,4-diamine. The “1R*,4R*” notation indicates the stereochemistry of the compound, suggesting that it is chiral .Chemical Reactions Analysis

As a diamine, this compound could participate in various chemical reactions. It might act as a ligand in coordination chemistry or as a building block in the synthesis of polymers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a diamine, it would likely be a solid at room temperature and soluble in organic solvents .科学的研究の応用

Hydrogen Storage and Delivery

An overview study assessed the feasibility of using organic compounds as hydrogen carriers, investigating different classes of compounds including cycloalkanes and heteroatoms-containing hydrocarbons. Cycloalkanes, due to their physical properties, stability, and cost criteria, emerged as candidates for hydrogen storage and delivery, with methylcyclohexane highlighted as a particularly appropriate choice. This research suggests potential applications for similar cycloalkane derivatives in hydrogen storage technologies (Bourane et al., 2016).

Environmental and Health Impact Studies

Studies on the environmental and health impacts of various organic compounds, including those structurally related to cycloalkanes and diamines, provide insights into the toxicity, biodegradation, and ecological effects of such chemicals. For instance, research on crude 4-methylcyclohexanemethanol (MCHM), an industrial solvent, offers detailed experimental data and computational predictions for toxicity, highlighting the potential for examining similar compounds' environmental behaviors and health risks (Paustenbach et al., 2015).

Catalytic and Chemical Reactions

The catalytic oxidation of cyclohexene and related compounds has been extensively studied for applications in the chemical industry, suggesting potential research applications in catalysis and synthetic chemistry for structurally similar compounds. These studies focus on the development of selective oxidation reactions to produce industrially relevant intermediates (Cao et al., 2018).

Flame Retardancy and Dielectric Properties

Hexachlorocyclotriphosphazene, a ring compound with notable flame retardancy and dielectric properties, demonstrates the potential for cycloalkane derivatives in applications requiring fire resistance and electrical insulation. The review of cyclotriphosphazene compounds suggests opportunities for similar compounds in materials science and engineering (Usri et al., 2021).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-N-cyclopentylcyclohexane-1,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10;;/h9-11,13H,1-8,12H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPMBNLEWKJACX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2CCC(CC2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3E)-1-(4-methylbenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2667264.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-2-(oxolan-2-yl)acetamide](/img/structure/B2667265.png)

![2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid](/img/structure/B2667268.png)

![3-Fluorobenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide](/img/structure/B2667270.png)

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2667271.png)

![2-(1-Pyrrolidinyl)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2667276.png)

![3-(4-chlorophenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2667277.png)

![3,5-Dimethyl-4-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2667278.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2667280.png)